[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride
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Overview
Description
[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride is a complex organic compound that features both indole and benzylamino functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a reductive amination reaction, where benzylamine reacts with an appropriate carbonyl compound in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Final Compound: The final step involves coupling the indole moiety with the benzylamino group, followed by the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The benzylamino group can be reduced to a primary amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- [(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride
- [(2S)-1-(methylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride
Uniqueness
[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride is unique due to its specific combination of the indole and benzylamino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c19-16(18(22)21-11-13-6-2-1-3-7-13)10-14-12-20-17-9-5-4-8-15(14)17;/h1-9,12,16,20H,10-11,19H2,(H,21,22);1H/t16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHRQXDQMYCCJX-NTISSMGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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